molecular formula C14H18BrClN2O B4433018 5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide

5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4433018
M. Wt: 345.66 g/mol
InChI Key: LZOIVGMMHBXPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide, also known as BPEB, is a chemical compound that belongs to the class of benzamides. It is a potent and selective dopamine D3 receptor antagonist that has been widely used in scientific research for its various applications.

Mechanism of Action

5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide is a selective antagonist of dopamine D3 receptors. It binds to the receptor and blocks the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in dopamine signaling, which has been linked to the various effects of this compound on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various effects on behavior and physiology. It has been shown to decrease drug-seeking behavior in animal models of drug addiction. This compound has also been shown to improve cognitive function and memory in animal models of schizophrenia. In addition, this compound has been shown to have potential therapeutic applications in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its potency and selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of dopamine D3 receptor antagonists without affecting other dopamine receptors. However, one of the limitations of using this compound is its relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the use of 5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide in scientific research. One potential direction is the development of new dopamine D3 receptor antagonists that have longer half-lives and improved selectivity. Another potential direction is the investigation of the potential therapeutic applications of dopamine D3 receptor antagonists in the treatment of other neurological disorders, such as depression and anxiety. Finally, this compound could be used in combination with other drugs to study the potential synergistic effects of dopamine D3 receptor antagonists and other drugs.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide has been widely used in scientific research for its various applications. It has been used to study the role of dopamine D3 receptors in drug addiction, schizophrenia, and other neurological disorders. This compound has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function and memory. In addition, this compound has been used to investigate the potential therapeutic applications of dopamine D3 receptor antagonists in the treatment of Parkinson's disease.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrClN2O/c15-11-4-5-13(16)12(10-11)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOIVGMMHBXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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